molecular formula C25H22FNO5S B2728782 (3,4-dimethoxyphenyl)[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114853-35-8

(3,4-dimethoxyphenyl)[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2728782
CAS No.: 1114853-35-8
M. Wt: 467.51
InChI Key: STSLPGIYHUMCQR-UHFFFAOYSA-N
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Description

The compound "(3,4-dimethoxyphenyl)[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone" is a benzothiazine derivative featuring a 1,1-dioxido (sulfone) group, a fluorine atom at position 6, and substituted aryl moieties. Its molecular formula is C₃₀H₂₅FNO₅S (exact mass: 530.14 g/mol), with structural complexity arising from the fusion of a benzothiazine core with methoxy- and methyl-substituted phenyl rings . The 3,4-dimethoxyphenyl group contributes electron-donating properties, while the 3,5-dimethylphenyl substituent enhances hydrophobicity.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO5S/c1-15-9-16(2)11-19(10-15)27-14-24(33(29,30)23-8-6-18(26)13-20(23)27)25(28)17-5-7-21(31-3)22(12-17)32-4/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSLPGIYHUMCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3,4-dimethoxyphenyl)[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic compound with potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C25_{25}H22_{22}FNO5_{5}S
Molecular Weight 467.5 g/mol
CAS Number 1114853-35-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate the activity of receptors on cell surfaces or within cells.
  • Gene Expression Regulation : The compound influences the expression of genes associated with cell growth and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens.
  • Anticancer Potential : There is evidence indicating that it may inhibit cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : Some studies have reported its potential to reduce inflammation markers in vitro.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • A study on similar benzothiazine derivatives showed significant anticancer activity in human cancer cell lines, suggesting a potential therapeutic role for this class of compounds in oncology .
  • Another investigation highlighted the antimicrobial efficacy of benzothiazine derivatives against resistant strains of bacteria, emphasizing their relevance in developing new antibiotics .

Research Findings

Recent findings from various studies indicate the following:

  • Melanogenesis Enhancement : A related compound, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, was found to enhance melanogenesis by increasing tyrosinase expression through USF1 activation in melanoma cells . This suggests that compounds with similar structures may influence pigmentation processes.
  • Pharmacological Profiles : The pharmacological profiles of benzothiazine derivatives indicate a diverse range of activities including anti-cancer and anti-inflammatory effects. These findings support the exploration of (3,4-dimethoxyphenyl)[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone as a candidate for further pharmacological studies .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to (3,4-dimethoxyphenyl)[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone exhibit promising anticancer properties. For instance, derivatives of benzothiazine have shown selective cytotoxicity against tumorigenic cell lines. A study demonstrated that modifications to the structure can enhance the compound's efficacy and stability in biological systems .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific signaling pathways such as ERK/JNK and NF-kB. These pathways are crucial for cell proliferation and survival, making them attractive targets for cancer therapy .

Pharmacology

Neuroprotective Effects
The compound has been studied for its neuroprotective properties. In animal models, it has shown potential in reducing the severity of convulsions induced by various pharmacological agents. This suggests a possible application in treating neurological disorders .

Antimicrobial Activity
Research indicates that related compounds have demonstrated antimicrobial activities against various pathogens. The presence of the benzothiazine moiety may contribute to this activity, making it a candidate for further exploration in developing new antimicrobial agents .

Material Science

Synthesis of Functional Materials
The unique chemical structure of (3,4-dimethoxyphenyl)[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone allows for its use in synthesizing functional materials. Its derivatives have been explored for applications in organic electronics and photonic devices due to their electronic properties .

Case Study 1: Anticancer Research
A study published in a peer-reviewed journal highlighted the synthesis of derivatives based on benzothiazine structures similar to (3,4-dimethoxyphenyl)[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone. These derivatives were tested against several cancer cell lines and exhibited significant cytotoxic effects compared to standard chemotherapeutics .

Case Study 2: Neuroprotective Potential
In another investigation focusing on neuroprotection, researchers evaluated the compound's ability to mitigate seizure activity induced by pentylenetetrazol. The results indicated that the compound significantly reduced seizure frequency and severity in treated animals compared to controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

The compound shares structural homology with several benzothiazine and methanone derivatives. Key comparisons include:

Compound Molecular Formula Key Substituents Physicochemical Properties ChemSpider ID
(3,4-Dimethoxyphenyl)[4-(3,4-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone C₂₅H₂₂FNO₇S Dual 3,4-dimethoxyphenyl groups Higher polarity (logP ~2.1) 22974931
4-(3,5-Dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone C₂₅H₂₂FNO₅S 3,5-Dimethoxyphenyl; 2,4-dimethylphenyl Moderate hydrophobicity (logP ~3.8) 22974840
(3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone oxime C₁₅H₁₃FNO₃ Oxime group; 4-fluorophenyl Enhanced metabolic stability

Key Observations :

  • Electron-Donating vs. Hydrophobic Groups : The dual 3,4-dimethoxyphenyl groups in the analogue from increase polarity compared to the target compound’s 3,5-dimethylphenyl group, which favors lipid membrane penetration .
Functional Analogues in Drug Discovery

Triazole derivatives, such as 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (), share sulfone and fluorinated aryl motifs. These compounds exhibit protease inhibitory activity, suggesting that the sulfone group in the target compound may confer similar enzyme-binding capabilities .

Natural Product Analogues

Plant-derived biomolecules () with methoxy-substituted phenyl groups, such as lignans and flavonoids, demonstrate antioxidant and antiproliferative activities.

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